

A Technical Guide to the Certificate of Analysis for Melatonin-d3

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Compound of Interest

Compound Name: Melatonin-d3

Cat. No.: B15608823

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Introduction: **Melatonin-d3**, the deuterated stable isotope analog of melatonin, serves as a critical internal standard in quantitative analytical methods, particularly in mass spectrometry and NMR spectroscopy.^[1] Its use allows for the precise determination of melatonin levels in various biological matrices such as blood plasma, urine, and breast milk.^[1] For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is a paramount document that guarantees the identity, purity, and quality of **Melatonin-d3**, ensuring the reliability and reproducibility of experimental results. This guide provides an in-depth technical overview of the components of a typical **Melatonin-d3** CoA, detailing the experimental protocols used for its characterization.

General Physicochemical Properties

A Certificate of Analysis begins with the fundamental physicochemical properties of the compound. This section provides essential information for handling, storage, and solution preparation.

Property	Specification	Source
Chemical Name	N-[2-(5-methoxy-1H-indol-3-yl)ethyl-1,1,2,2-d3]acetamide	N/A
CAS Number	90735-69-6	[1]
Molecular Formula	C ₁₃ H ₁₃ D ₃ N ₂ O ₂	N/A
Molecular Weight	235.30	N/A
Physical Appearance	White to light yellow solid	[2][3]
Solubility	DMSO to 50 mM	[2]

Analytical Data and Experimental Protocols

This core section of the CoA details the results of various analytical tests performed to confirm the identity, purity, and quality of the **Melatonin-d3** batch.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical standards. It separates the main compound from any impurities, allowing for precise quantification. A typical purity specification for **Melatonin-d3** is greater than 95% or 99%.[\[1\]](#)[\[2\]](#)

Table 2.1: Typical HPLC Purity Data

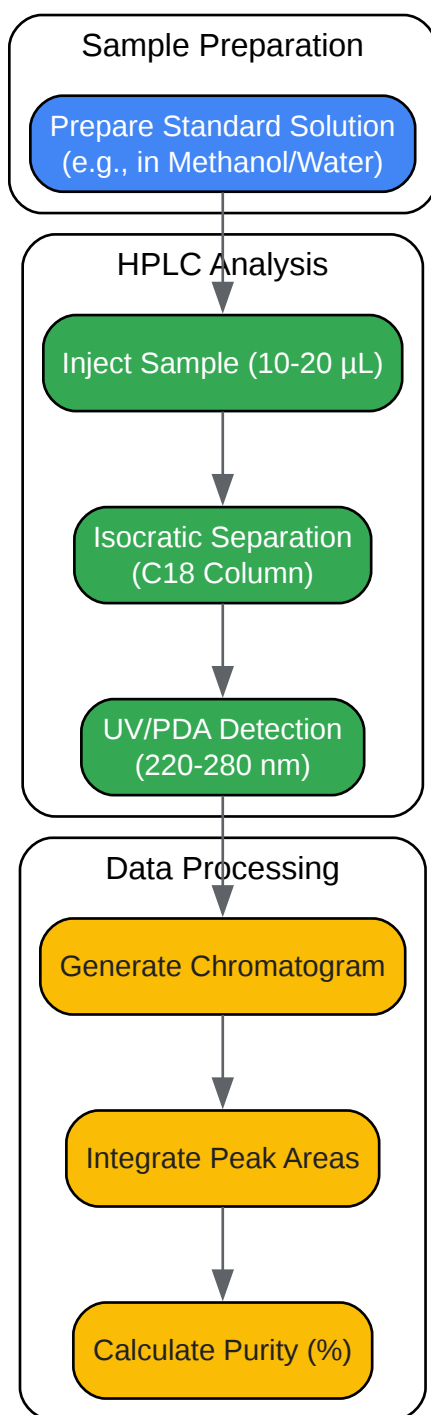
Parameter	Result
Purity	>99%

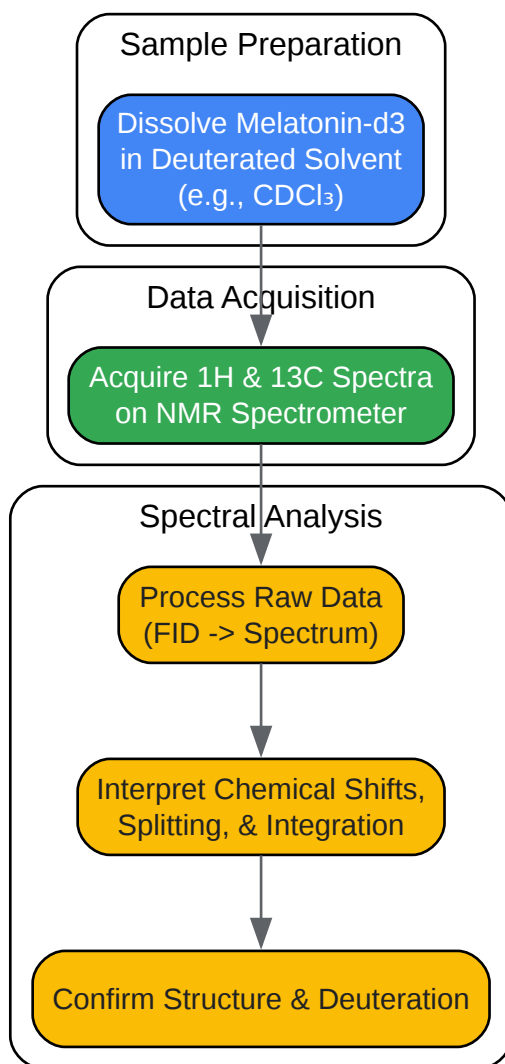
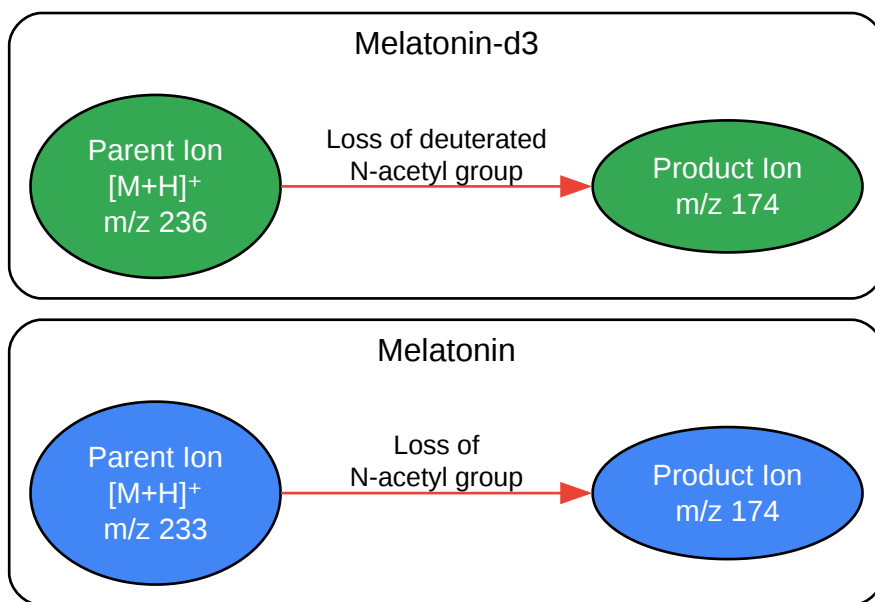
| Retention Time | Consistent with reference standard |

Experimental Protocol: HPLC Purity Analysis

A validated HPLC method is crucial for determining the purity of Melatonin and its analogs.[\[4\]](#)
[\[5\]](#) The following protocol is a representative example based on established methods.

- System: High-Performance Liquid Chromatography with a UV or Photodiode Array (PDA) detector.[5][6]
- Column: A reverse-phase C18 column, such as a Diamonsil C18 (250 mm × 4.6 mm, 5 μm), is commonly used.[4]
- Mobile Phase: A mixture of organic solvents and an aqueous solution. A common composition is methanol, acetonitrile, and 0.5% acetic acid solution in a ratio of 4:1:5 (v/v/v). [4][5] Isocratic elution is often employed.[5]
- Flow Rate: A typical flow rate is between 0.5 mL/min and 1.0 mL/min.[4][7]
- Detection: UV detection is performed at a wavelength where melatonin exhibits strong absorbance, such as 220 nm, 250 nm, or 278 nm.[5][8]
- Injection Volume: A small sample volume, typically 10 μL or 20 μL, is injected.[4][6]
- Data Analysis: The purity is calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.





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